molecular formula C17H16N2O2 B2970423 Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 127801-87-0

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2970423
CAS RN: 127801-87-0
M. Wt: 280.327
InChI Key: PGKICPOZCQGAHE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C17H16N2O2 . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, providing a broad spectrum of biological activity .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate consists of a fused bicyclic 5,6 heterocycle, recognized for its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically condensation reactions. For instance, the synthesis of similar compounds involves the condensation of substituted 2-aminopyridines with α-halo ketones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.33 . It is a solid at ambient temperature . The InChI code for this compound is 1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in forming imidazo[1,2-a]pyridines, which are known for their diverse biological activities. These activities include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Development of Sedatives

The imidazo[1,2-a]pyridine moiety, which can be derived from Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, is a core component in the development of sedatives like Zolpidem . These sedatives work by modulating GABA_A receptors, which are crucial for inducing sleep.

Anxiolytic Agents

Similar to its role in sedatives, this compound is also used in creating anxiolytic agents. The anxiolytic Alpidem is one such example where the imidazo[1,2-a]pyridine structure is utilized .

Heart Failure Medications

The structural framework provided by Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is essential in the synthesis of heart failure drugs such as Olprione . These medications aid in managing symptoms and improving the quality of life for patients with heart conditions.

Antituberculosis Agents

Recent research has highlighted the potential of imidazo[1,2-a]pyridine analogues, derived from this compound, as promising antituberculosis agents. They have shown significant efficacy in reducing bacterial load in acute TB mouse models .

Cyclin-Dependent Kinase Inhibitors

Compounds synthesized from Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate have been described as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial in the regulation of cell cycle progression, and their inhibition can be a strategy in cancer therapy .

Calcium Channel Blockers

The imidazo[1,2-a]pyridine derivatives are also explored as calcium channel blockers. These blockers are important in the treatment of various cardiovascular diseases by relaxing blood vessels and reducing heart rate .

Environmental-Friendly Synthesis Methods

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is used in developing environmentally friendly synthesis methods for heterocyclic compounds. Techniques such as microwave-assisted, solvent-free synthesis are being researched to improve efficiency and reduce environmental impact .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity against S. pneumoniae .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazo[1,2-a]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry, including as potential treatments for tuberculosis . Future research could explore the development of new methods for the synthesis of these compounds, as well as their potential applications in treating other diseases .

properties

IUPAC Name

ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKICPOZCQGAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

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